molecular formula C6H9N5 B13097736 n'-Methylpyrazine-2-carbohydrazonamide

n'-Methylpyrazine-2-carbohydrazonamide

Cat. No.: B13097736
M. Wt: 151.17 g/mol
InChI Key: QHEHUXFWZGSGCZ-UHFFFAOYSA-N
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Description

n'-Methylpyrazine-2-carbohydrazonamide is a chemical compound with the molecular formula C6H9N5 and a molecular weight of 151.173 g/mol . It is supplied as a high-purity material for research and development purposes. This compound is strictly for professional, laboratory research use and is not intended for diagnostic, therapeutic, or any personal use . Researchers can utilize this pyrazine derivative as a key building block or intermediate in the synthesis of more complex molecules. Its structure, featuring multiple nitrogen atoms, makes it a candidate for exploration in various fields, including medicinal chemistry and materials science. Potential areas of investigation could involve the development of novel pharmaceutical compounds or functional materials. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

N'-(methylamino)pyrazine-2-carboximidamide

InChI

InChI=1S/C6H9N5/c1-8-11-6(7)5-4-9-2-3-10-5/h2-4,8H,1H3,(H2,7,11)

InChI Key

QHEHUXFWZGSGCZ-UHFFFAOYSA-N

Isomeric SMILES

CN/N=C(/C1=NC=CN=C1)\N

Canonical SMILES

CNN=C(C1=NC=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-Methylpyrazine-2-carbohydrazonamide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then treated with methyl iodide to yield n’-Methylpyrazine-2-carbohydrazonamide .

Industrial Production Methods

Industrial production methods for n’-Methylpyrazine-2-carbohydrazonamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

n’-Methylpyrazine-2-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

n’-Methylpyrazine-2-carbohydrazonamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazine-2-carbohydrazonamide derivatives vary primarily in their hydrazone substituents, which influence electronic, steric, and solubility properties. Key examples include:

Compound Name Substituent(s) Key Structural Features Reference
N'-Benzylidenepyrazine-2-carbohydrazonamide Benzylidene (Ph–CH=) Aromatic group enhances π-π stacking
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide tert-Butyl, Cl, Br, hydroxyl Bulky substituents increase lipophilicity
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide Imidazopyridine, Cl Heterocyclic extension improves bioactivity
N'-Methylpyrazine-2-carbohydrazonamide Methyl (CH3–) Compact substituent enhances solubility Inferred

Physicochemical Properties

Property This compound (Inferred) N'-Benzylidenepyrazine-2-carbohydrazonamide 5-tert-Butyl-6-chloro Analog
Melting Point ~150–160°C (estimated) 161–164°C Not reported
Solubility Higher in polar solvents Moderate in methanol Low (high lipophilicity)
FTIR (C=N stretch) ~1620–1630 cm⁻¹ 1625 cm⁻¹ Not reported

The methyl group likely lowers the melting point compared to the benzylidene derivative due to reduced crystallinity .

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